molecular formula C8H14F2 B13221218 1,1-Difluoro-2,4,4-trimethylcyclopentane

1,1-Difluoro-2,4,4-trimethylcyclopentane

Cat. No.: B13221218
M. Wt: 148.19 g/mol
InChI Key: UZSOECIJEUNDAI-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,4,4-trimethylcyclopentane is a fluorinated cycloalkane with the molecular formula C8H14F2. This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a cyclopentane ring.

Preparation Methods

The synthesis of 1,1-Difluoro-2,4,4-trimethylcyclopentane typically involves the fluorination of suitable precursors. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields the desired cyclopentane derivative with fluorine substituents. Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

1,1-Difluoro-2,4,4-trimethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Addition Reactions: The cyclopentane ring can undergo addition reactions, particularly with electrophiles.

Common reagents used in these reactions include halogens, strong acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1,1-Difluoro-2,4,4-trimethylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2,4,4-trimethylcyclopentane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways related to enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

1,1-Difluoro-2,4,4-trimethylcyclopentane can be compared with other fluorinated cycloalkanes, such as:

  • 1,1-Difluorocyclopropane
  • 1,1-Difluorocyclobutane
  • 1,1-Difluorocyclohexane

These compounds share the presence of fluorine atoms but differ in ring size and the number of substituents. The unique structure of this compound, with its three methyl groups, imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H14F2

Molecular Weight

148.19 g/mol

IUPAC Name

1,1-difluoro-2,4,4-trimethylcyclopentane

InChI

InChI=1S/C8H14F2/c1-6-4-7(2,3)5-8(6,9)10/h6H,4-5H2,1-3H3

InChI Key

UZSOECIJEUNDAI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(F)F)(C)C

Origin of Product

United States

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